molecular formula C20H16ClN3O2S B2759640 N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-40-4

N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2759640
CAS RN: 897459-40-4
M. Wt: 397.88
InChI Key: JCTHJGMBTBZRKB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, also known as CMI-977 or LE-135, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , exhibit antiviral properties. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including those related to our compound, exhibit anti-inflammatory and analgesic effects. For example:

Antitubercular Activity

Indole derivatives have been investigated for their potential as antitubercular agents. Notably:

Cytotoxic Properties

The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide exhibited cytotoxicity against the SK-MEL-2 cell line, with an IC50 value of 4.27 µg/mL .

Crystal Structure Studies

Crystallographic studies of the compound N-(5-chloro-2-hydroxy-phenyl)-acetamide revealed classical hydrogen bonding and other interactions, contributing to higher-dimensional networks .

Other Biological Activities

Indole derivatives have also been explored for their antioxidant, antimicrobial, antidiabetic, and antimalarial properties, among others .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-26-18-8-7-14(21)9-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTHJGMBTBZRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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